molecular formula C12H11N3S B11767733 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole

4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole

Cat. No.: B11767733
M. Wt: 229.30 g/mol
InChI Key: JGXXCNCBFLNLLB-UHFFFAOYSA-N
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Description

4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole is a heterocyclic compound that features both benzimidazole and thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5,6-dimethyl-1H-benzo[d]imidazole with thioamide under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dimethyl-1H-benzo[d]imidazole
  • 2-aminothiazole
  • 4,5-dimethylthiazole

Uniqueness

4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole is unique due to its combined benzimidazole and thiazole structure, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in medicinal chemistry .

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

4-(5,6-dimethyl-1H-benzimidazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C12H11N3S/c1-7-3-9-10(4-8(7)2)15-12(14-9)11-5-16-6-13-11/h3-6H,1-2H3,(H,14,15)

InChI Key

JGXXCNCBFLNLLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CSC=N3

Origin of Product

United States

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